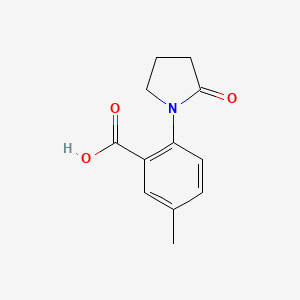
5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid
Overview
Description
5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound interacts with various biomolecules, influencing enzyme activity and protein interactions. Its ability to bind to specific enzymes can lead to either inhibition or activation of metabolic pathways, thereby altering cellular metabolism.
Table 1: Interaction with Enzymes
| Enzyme | Effect | Reference |
|---|---|---|
| Cytochrome P450 | Inhibition | |
| Dipeptidyl peptidase | Activation | |
| Protein Kinase A | Modulation |
Cellular Effects
The compound has been shown to influence various cellular processes, including apoptosis, cell growth, and differentiation. Its effects on signaling pathways can result in significant changes in gene expression.
Case Study: A549 Cells
In a study involving A549 human lung adenocarcinoma cells, this compound exhibited cytotoxic effects. The compound reduced cell viability significantly compared to control groups, demonstrating its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, the compound's activity is primarily mediated through its binding affinity for specific receptors and enzymes. This interaction can lead to downstream effects on gene expression and cellular signaling.
Mechanistic Pathways
- Enzyme Inhibition : The compound inhibits key metabolic enzymes, leading to altered metabolic flux.
- Gene Regulation : It modulates transcription factors that regulate genes associated with cell cycle progression and apoptosis.
- Antimicrobial Activity : Exhibits selective antimicrobial properties against multidrug-resistant strains of bacteria.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anticancer Agent : Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer therapy.
- Antimicrobial Agent : Effective against resistant strains of bacteria, it may serve as a basis for developing new antibiotics.
- Neurological Disorders : Potential anticonvulsant properties make it relevant for treating epilepsy and other neurological conditions.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts. Notably:
- Anticancer Activity : In vitro studies showed a reduction in viability of cancer cells by up to 70% at concentrations of 100 µM.
- Antimicrobial Efficacy : The compound demonstrated significant activity against Staphylococcus aureus strains resistant to conventional treatments.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
5-methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-4-5-10(9(7-8)12(15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLUZUUCMRSYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















